2-(4-Methyl-piperazin-1-yl)-isonicotinic acid
Overview
Description
2-(4-Methyl-piperazin-1-yl)-isonicotinic acid is a chemical compound that features a piperazine ring substituted with a methyl group and an isonicotinic acid moiety
Scientific Research Applications
2-(4-Methyl-piperazin-1-yl)-isonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with serotonin type 3 (5-ht3) receptors .
Mode of Action
It is suggested that the compound may exhibit antidepressant-like effects by interacting with serotonin type 3 (5-ht3) receptors .
Biochemical Pathways
The interaction with serotonin type 3 (5-ht3) receptors suggests that it may influence serotonergic pathways .
Result of Action
The compound 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid has been observed to exhibit antidepressant-like effects in rodent models of depression . These effects were observed at lower dose levels in mice forced swim test (FST) and tail suspension test (TST) .
Biochemical Analysis
Biochemical Properties
2-(4-Methyl-piperazin-1-yl)-isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cyclin-dependent kinase 4 (CDK4) and AMP-activated protein kinase (AMPK)-related kinase 5 (ARK5), where this compound acts as an inhibitor . This inhibition can lead to the modulation of cell cycle progression and energy metabolism, respectively.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in tumor cells, thereby exhibiting potential anticancer properties . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CDK4 can lead to the arrest of the cell cycle in the G1 phase, preventing uncontrolled cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It binds to the active sites of CDK4 and ARK5, inhibiting their kinase activity . This inhibition disrupts the phosphorylation of downstream targets, leading to alterations in gene expression and cellular functions. The compound’s ability to induce apoptosis is linked to its impact on mitochondrial pathways and the activation of caspases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and modulation of metabolic pathways . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . The compound’s impact on metabolic flux and metabolite levels has been studied, revealing alterations in the levels of key metabolites involved in energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to the mitochondria, where it influences mitochondrial pathways and induces apoptosis . Additionally, targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid typically involves the reaction of 4-methylpiperazine with isonicotinic acid or its derivatives. One common method includes the use of ethyl bromoacetate and 4-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-piperazin-1-yl)-isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)benzoic acid
- 2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile
- 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile
Uniqueness
2-(4-Methyl-piperazin-1-yl)-isonicotinic acid is unique due to its specific combination of the piperazine ring and isonicotinic acid moiety. This structure allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-8-9(11(15)16)2-3-12-10/h2-3,8H,4-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVRAMAPGBJUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424435 | |
Record name | 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876717-56-5 | |
Record name | 2-(4-Methyl-piperazin-1-yl)-isonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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